molecular formula C11H9NO B11914491 1-Aminonaphthalene-3-carboxaldehyde

1-Aminonaphthalene-3-carboxaldehyde

Cat. No.: B11914491
M. Wt: 171.19 g/mol
InChI Key: XLRFZCGQLSOYFX-UHFFFAOYSA-N
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Description

1-Aminonaphthalene-3-carboxaldehyde is an aromatic compound with a naphthalene ring structure It is characterized by the presence of an amino group at the first position and a formyl group at the third position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-3-carboxaldehyde can be synthesized through several methods. One common approach involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-aminonaphthalene. The final step involves the formylation of 1-aminonaphthalene to introduce the aldehyde group at the third position. This can be achieved using reagents such as formic acid or formamide under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by formylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Aminonaphthalene-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Aminonaphthalene-3-carboxaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: It serves as a fluorescent probe for studying biological systems and detecting specific biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of polymers, resins, and other advanced materials

Mechanism of Action

The mechanism of action of 1-aminonaphthalene-3-carboxaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Aminonaphthalene-2-carboxaldehyde
  • 2-Aminonaphthalene-3-carboxaldehyde
  • 1-Aminonaphthalene-4-carboxaldehyde

Comparison: 1-Aminonaphthalene-3-carboxaldehyde is unique due to the specific positioning of the amino and aldehyde groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

4-aminonaphthalene-2-carbaldehyde

InChI

InChI=1S/C11H9NO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-7H,12H2

InChI Key

XLRFZCGQLSOYFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)C=O

Origin of Product

United States

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